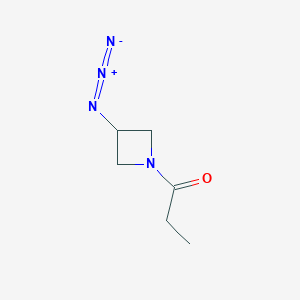

1-(3-Azidoazetidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

1-(3-azidoazetidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-6(11)10-3-5(4-10)8-9-7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAVGZUPYMNXOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CC(C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share the propan-1-one core but differ in substituents, leading to distinct chemical and biological properties:

Table 1: Structural and Functional Comparison of Propan-1-one Derivatives

Reactivity and Functional Group Analysis

- Azide Group vs. Amino Group: The azide substituent in this compound contrasts with the amino group in 1-(3-Aminophenyl)propan-1-one. Azides are highly reactive in click chemistry, whereas aromatic amines are typically involved in coupling reactions or drug metabolism .

- Ring Strain : The azetidine ring imposes greater steric strain compared to the six-membered cyclohexenyl ring in the fragrance compound from . This strain may enhance reactivity but reduce thermal stability .

- Bioactivity : Thiazolidin derivatives () exhibit antimicrobial properties due to their heterocyclic and benzylidene moieties. In contrast, the azide group’s bioactivity is likely distinct, possibly useful in targeted drug delivery .

Preparation Methods

Cyclization of Amino Alcohols in Triethylamine

A proven method for preparing 1-substituted azetidine-3-ol derivatives involves cyclization of N-substituted 3-amino-1-chloropropan-2-ols in triethylamine (TEA) as solvent at elevated temperatures (50–150°C, often reflux at ~89°C). TEA plays a crucial role by:

- Acting as a base to remove hydrogen halide formed during cyclization.

- Precipitating amine hydrohalide salts and unwanted polymeric by-products.

- Providing a convenient boiling point for reflux conditions.

- Uniquely promoting cyclization compared to other tertiary alkylamines.

Addition of phase transfer catalysts containing iodide ions (e.g., tetrabutyl ammonium iodide) can accelerate the cyclization.

| Parameter | Condition |

|---|---|

| Solvent | Triethylamine |

| Temperature | 50–150°C (reflux ~89°C preferred) |

| Catalyst | Optional phase transfer catalyst (0.1–1.6 mol%) |

| Reaction Time | Several hours (e.g., 18 h) |

Introduction of Azido Group

Aminoazidation of Alkenes

A regioselective method involves initial formation of 2-chloroamines from alkenes, followed by nucleophilic substitution with sodium azide to yield azidoamines via ring-closure/ring-opening sequences. This method proceeds with full regioselectivity and tolerates various substituted alkenes, although tetrasubstituted alkenes may fail.

- Use of sodium azide as azide source.

- Metal catalysis (e.g., Fe(OTf)2) in methanol under inert atmosphere for controlled conditions.

- Reaction at room temperature for ~16 hours.

- Extraction and purification by column chromatography on NEt3-deactivated silica gel.

| Parameter | Condition |

|---|---|

| Catalyst | Fe(OTf)2 (5 mol%) |

| Azide source | Sodium azide (1.05 eq) |

| Solvent | Methanol (technical grade, 0.4 M) |

| Temperature | Room temperature (~25°C) |

| Time | 16 hours |

Acylation to Form 1-(3-Azidoazetidin-1-yl)propan-1-one

After azetidine ring formation and azido substitution, acylation of the azetidine nitrogen with propanoyl chloride or equivalent reagents yields the target ketone.

- Reaction of the azetidine amine with propanoyl chloride in the presence of a base (e.g., triethylamine) in an inert solvent such as dichloromethane.

- Stirring at room temperature or under mild heating.

- Workup involving aqueous washes and purification by chromatography.

Representative Experimental Data Summary

Analytical and Purification Techniques

- Purification typically by silica gel column chromatography using mixtures of dichloromethane and methanol or isopropanol as eluents.

- Use of NEt3-deactivated silica gel to prevent decomposition of azido compounds.

- Characterization by ^1H NMR, ^13C NMR, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

| Method Step | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Azetidine formation | Amino alcohol cyclization in triethylamine | Efficient ring closure, high yield |

| Azide introduction | Sodium azide substitution on chloroamine | Regioselective azido group installation |

| Acylation | Propanoyl chloride and base in DCM | Formation of propan-1-one ketone |

| Purification | Column chromatography (NEt3-deactivated silica) | Isolation of pure azidoazetidine ketone |

Research Findings and Notes

- The cyclization in triethylamine is unique and superior to other amines, improving yield and selectivity.

- Aminoazidation reactions are highly regioselective, proceeding without formation of other regioisomers.

- The use of iron triflate catalysts in methanol allows mild reaction conditions and good control.

- Diastereoselectivity is generally low in disubstituted alkenes but can be influenced by substrate choice.

- Safety considerations limit the use of more reactive azide sources like lithium azide.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-Azidoazetidin-1-yl)propan-1-one, and what critical reagents are involved?

The synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the azetidine ring via cyclization of a precursor (e.g., 3-azidoazetidine) using reagents like epichlorohydrin or azide sources (NaN₃).

- Step 2: Coupling the azetidine moiety with propan-1-one through nucleophilic substitution or amide bond formation, often employing coupling agents such as EDCI or DCC.

- Critical Reagents: Sodium azide (NaN₃), catalysts (e.g., CuI for click chemistry), and purification via column chromatography .

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Key techniques include:

- NMR Spectroscopy: ¹H NMR to identify protons on the azetidine ring (δ 3.5–4.5 ppm) and the carbonyl group (δ ~2.1 ppm). ¹³C NMR confirms the ketone (δ ~210 ppm) and azetidine carbons.

- IR Spectroscopy: A strong absorption band at ~2100 cm⁻¹ confirms the azide group.

- X-ray Crystallography: Resolves bond lengths and angles, particularly for the azetidine ring and azide orientation. SHELX software is widely used for refinement .

Q. What safety protocols are essential when handling the azide group in this compound?

- Hazards: Organic azides are shock-sensitive and may decompose explosively.

- Mitigation: Use small-scale reactions (<1 mmol), avoid mechanical shock, conduct reactions under inert atmospheres, and store at low temperatures. PPE (lab coat, face shield) is mandatory .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Temperature Control: Maintain temperatures below 60°C to prevent azide decomposition.

- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the azide group.

- Catalysts: Copper(I) catalysts (e.g., CuI) improve efficiency in azide-alkyne cycloadditions.

- Purification: Gradient elution in flash chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>95%) .

Q. What computational methods are suitable for predicting the bioactivity of this compound?

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock or Schrödinger Suite.

- QSAR Modeling: Correlate structural features (e.g., azide position, logP) with activity data from analogous azetidine derivatives.

- DFT Calculations: Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity .

Q. How can researchers resolve contradictions in spectral data during characterization?

- 2D NMR Techniques: HSQC and HMBC clarify ambiguous proton-carbon correlations.

- Dynamic NMR: Assess rotational barriers of the azetidine ring at variable temperatures.

- Cross-Validation: Compare experimental IR/Raman spectra with computational predictions (Gaussian or ORCA).

- Crystallographic Data: Use SHELXL refinement to resolve stereochemical ambiguities .

Q. What structural modifications could enhance the compound’s stability or bioactivity?

- Azide Substitution: Replace the azide with a bioisostere (e.g., triazole) via click chemistry to reduce explosivity.

- Propan-1-one Modification: Introduce electron-withdrawing groups (e.g., CF₃) to stabilize the ketone.

- Azetidine Functionalization: Add sulfonyl or aryl groups to improve target binding, as seen in related azetidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.